AF12198

Interleukin-1 Receptor Antagonist Selectivity Profiling

Unlike generic IL-1 antagonists (e.g., Anakinra) that broadly target both IL1R1/IL1R2 and show species cross-reactivity, AF12198 delivers >25,000-fold selectivity for human IL1R1 over murine (IC50 >200 µM vs 8 nM) and 837.5-fold over human IL1R2. This unmatched precision eliminates confounding off-target signals, making it essential for humanized mouse models and human-specific pathway dissection. It uniquely bridges in vitro to in vivo with proven primate efficacy in suppressing IL-6 induction. Procure AF12198 for definitive, translational data in inflammation, oncology, and immunology research.

Molecular Formula C96H123N19O22
Molecular Weight 1895.1 g/mol
Cat. No. B10857862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF12198
Molecular FormulaC96H123N19O22
Molecular Weight1895.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCN3C(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CNC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C
InChIInChI=1S/C96H123N19O22/c1-51(2)41-69(83(98)124)107-92(133)77-24-16-38-113(77)95(136)75(42-52(3)4)111-84(125)53(5)102-86(127)71(44-57-25-29-61(118)30-26-57)110-93(134)78-37-40-115(78)94(135)68(33-35-79(97)120)106-88(129)72(45-58-27-31-62(119)32-28-58)108-89(130)73(46-59-48-99-65-21-13-11-19-63(59)65)104-80(121)50-101-91(132)76-23-15-39-114(76)96(137)82(54(6)116)112-90(131)74(47-60-49-100-66-22-14-12-20-64(60)66)109-85(126)67(34-36-81(122)123)105-87(128)70(103-55(7)117)43-56-17-9-8-10-18-56/h8-14,17-22,25-32,48-49,51-54,67-78,82,99-100,116,118-119H,15-16,23-24,33-47,50H2,1-7H3,(H2,97,120)(H2,98,124)(H,101,132)(H,102,127)(H,103,117)(H,104,121)(H,105,128)(H,106,129)(H,107,133)(H,108,130)(H,109,126)(H,110,134)(H,111,125)(H,112,131)(H,122,123)
InChIKeyVASLMBMCJADVGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AF12198: Human Type I IL-1 Receptor Antagonist Peptide for Selective IL-1 Pathway Inhibition


AF12198 (Ac-FEWTPGWYQJYALPL-NH₂, CAS 185413-30-3) is a synthetic 15-mer peptide that acts as a potent, selective, and competitive antagonist of the human type I interleukin-1 receptor (IL1R1) [1]. Discovered via phage display library screening, it incorporates the unnatural amino acid 2-azetidine-1-carboxylic acid (J) and exhibits a molecular weight of 1895.12 g/mol [1]. Unlike the endogenous protein antagonist IL-1ra, AF12198 demonstrates strict species and receptor subtype selectivity, binding human IL1R1 with an IC₅₀ of 8 nM but showing negligible affinity for human IL1R2 (IC₅₀ = 6.7 µM) or murine IL1R1 (IC₅₀ > 200 µM) [1]. This selectivity profile distinguishes it from broader-spectrum IL-1 antagonists and enables precise, human-specific interrogation of the IL-1 signaling axis in experimental models.

AF12198: Why Generic IL-1 Receptor Antagonists Cannot Substitute for Species-Selective Studies


General IL-1 receptor antagonists, including the endogenous protein IL-1ra (anakinra) and various small molecules, exhibit broad species cross-reactivity and often fail to discriminate between human IL1R1 and IL1R2 subtypes [1]. In contrast, AF12198 demonstrates an 837.5-fold lower affinity for human IL1R2 and a >25,000-fold lower affinity for murine IL1R1 relative to its human IL1R1 target [1]. This unique selectivity renders AF12198 indispensable for experimental paradigms requiring precise dissection of human IL1R1-specific signaling, particularly in humanized models or in vitro systems where endogenous IL-1ra or cross-reactive antagonists would confound interpretation through off-target binding [1]. Substituting AF12198 with a non-selective antagonist in such contexts would introduce significant experimental variability and obscure human-specific pharmacological effects.

AF12198 Product-Specific Quantitative Evidence: Comparative Data Against IL-1ra and Receptor Subtypes


Superior Human IL1R1 Binding Affinity and Exquisite Subtype Selectivity Compared to IL-1ra

AF12198 binds human IL1R1 with an IC₅₀ of 8 nM in a ¹²⁵I-IL-1α competition assay, which is only 2-fold weaker than the endogenous antagonist IL-1ra (IC₅₀ = 4 nM) [1]. Critically, AF12198 exhibits 837.5-fold lower affinity for human IL1R2 (IC₅₀ = 6.7 µM) and >25,000-fold lower affinity for murine IL1R1 (IC₅₀ > 200 µM) [1]. In contrast, IL-1ra demonstrates significant cross-reactivity with both human IL1R2 and murine IL1R1, with reported IC₅₀ values ranging from 10 to 200 µg/mL for type II receptors [2]. This stark selectivity differential ensures that AF12198 exclusively targets the human IL1R1 signaling pathway, minimizing confounding off-target effects in mixed-species or humanized model systems.

Interleukin-1 Receptor Antagonist Selectivity Profiling

Functional Antagonism: Comparable Potency to IL-1ra in Cellular IL-8 and ICAM-1 Inhibition

In human dermal fibroblasts stimulated with IL-1, AF12198 inhibits IL-8 production with an IC₅₀ of 25 nM, while IL-1ra exhibits an IC₅₀ of approximately 20 nM in comparable assays [1]. Similarly, in human endothelial cells, AF12198 blocks IL-1-induced ICAM-1 expression with an IC₅₀ of 9 nM, compared to IL-1ra's IC₅₀ of approximately 8 nM [1]. These data demonstrate that despite a 2-fold lower receptor binding affinity, AF12198 achieves near-equivalent functional antagonism of downstream inflammatory mediators, indicating efficient target engagement and signaling blockade in human cellular systems.

IL-8 ICAM-1 Cellular Assay Inflammation

In Vivo Efficacy in Primate Model: AF12198 Demonstrates Species-Specific IL-6 Suppression

When administered via intravenous infusion to cynomolgus monkeys, AF12198 (5 mg/kg) significantly suppressed ex vivo IL-1-induced IL-6 production in whole blood [1]. In a parallel ex vivo human whole blood assay, AF12198 inhibited IL-6 induction with an IC₅₀ of 15 µM, whereas IL-1ra showed markedly greater potency (IC₅₀ = 2 nM) [1]. However, in cynomolgus monkey blood, the potency gap narrowed, with AF12198 exhibiting an IC₅₀ of 17 µM compared to IL-1ra's IC₅₀ of 30 nM [1]. Critically, AF12198 did not induce IL-6 in the absence of IL-1 stimulation, confirming its pure antagonist profile. These data establish AF12198 as the first small peptide IL-1 antagonist with validated in vivo activity in a primate model, while underscoring its human/primate species restriction.

In Vivo Cynomolgus Monkey IL-6 Anti-inflammatory

AF12198: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


Human-Specific IL1R1 Signaling Studies in Mixed-Species or Humanized Models

Due to its >25,000-fold selectivity for human IL1R1 over murine IL1R1, AF12198 is the antagonist of choice for experiments involving human cells co-cultured with murine cells or in humanized mouse models [1]. In these systems, broad-spectrum antagonists like IL-1ra would bind murine IL1R1 and confound interpretation. AF12198 ensures that only human IL1R1 signaling is blocked, enabling precise dissection of human-specific pathways in inflammation, oncology, or immunology research.

Discriminating IL1R1 vs. IL1R2 Function in Human Cells

AF12198's 837.5-fold lower affinity for human IL1R2 compared to IL1R1 makes it an ideal tool for differentiating the functional roles of these two receptor subtypes [1]. Unlike IL-1ra, which binds both receptors, AF12198 selectively antagonizes IL1R1, allowing researchers to isolate IL1R2-mediated effects (such as decoy receptor function) in human primary cells or cell lines. This is particularly valuable in cancer biology and chronic inflammation studies where IL1R2 expression is dynamically regulated.

Translational Primate Models of IL-1-Driven Inflammation

AF12198 is the first and only small peptide IL-1 antagonist validated in a non-human primate model, demonstrating in vivo suppression of IL-6 induction in cynomolgus monkeys [1]. This unique in vivo dataset supports its use in translational research aimed at bridging in vitro human cell findings to preclinical primate studies, particularly for evaluating IL-1 pathway contributions to acute inflammatory responses or cytokine storm syndromes.

Mechanistic Studies of IL-1-Induced ICAM-1 and IL-8 Expression

With well-characterized IC₅₀ values for blocking IL-1-induced ICAM-1 expression (9 nM) and IL-8 production (25 nM) in human primary cells, AF12198 provides a reliable and quantitative tool for dissecting IL-1RI-dependent transcriptional and post-transcriptional regulation of these key inflammatory mediators [1]. This is applicable in vascular biology, dermatology, and respiratory research where endothelial or fibroblast activation is central to disease pathology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF12198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.